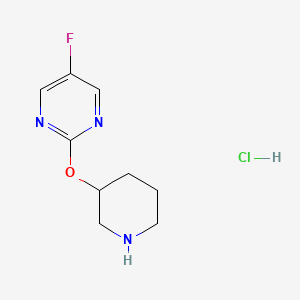![molecular formula C13H23NO4 B2705863 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid CAS No. 1520312-94-0](/img/structure/B2705863.png)
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid, commonly known as Boc-DMPA, is a chemical compound used in scientific research. It is a derivative of cyclopentane and is synthesized through a specific method. Boc-DMPA has various applications in scientific research, including its use in the synthesis of peptides and proteins.
Scientific Research Applications
Molecular Structure and Conformation Analysis
The molecular structure of related compounds has been extensively studied to understand their conformational properties and intermolecular interactions. For instance, the crystal and molecular structure of derivatives of 1-aminocyclopropanecarboxylic acid, which share structural similarities with the subject compound, demonstrate the influence of hydrogen bonding on molecular conformation. This analysis provides insights into the stability and reactivity of such compounds, facilitating their application in synthetic chemistry and material science (Cetina et al., 2003).
Synthesis of Chiral Auxiliaries and Building Blocks
Research into the synthesis of chiral auxiliaries and building blocks highlights the utility of tert-butoxycarbonyl-protected compounds in organic synthesis. These studies describe the preparation and application of various chiral compounds derived from amino acids, demonstrating their importance in the synthesis of enantiomerically pure molecules. Such compounds serve as crucial intermediates in pharmaceutical synthesis and the development of new materials (Studer et al., 1995).
Advancements in Peptide Synthesis
Innovative methods for the C-alkylation of peptides containing specific residues have been developed, utilizing the tert-butoxycarbonyl protection strategy. These methods enable the selective modification of peptides, paving the way for the creation of novel peptide-based therapeutics and biomaterials (Matt & Seebach, 1998).
Designing Anticancer Agents
Functionalized amino acid derivatives, including those protected by tert-butoxycarbonyl groups, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research demonstrates the potential of such compounds in the development of new anticancer agents, highlighting the role of tert-butoxycarbonyl-protected amino acids in medicinal chemistry (Kumar et al., 2009).
Catalysis and Chemical Transformations
Studies have also explored the catalytic applications of compounds containing tert-butoxycarbonyl groups, demonstrating their utility in facilitating various chemical transformations. These findings underscore the importance of such compounds in synthetic chemistry, where they enable more efficient and selective reactions (Heydari et al., 2007).
properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-6-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJKZUSSSPEZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1520312-94-0 |
Source


|
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


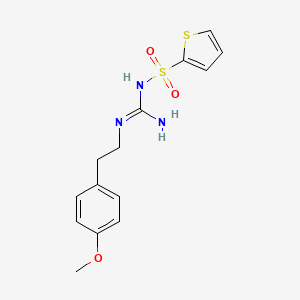
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2705785.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)
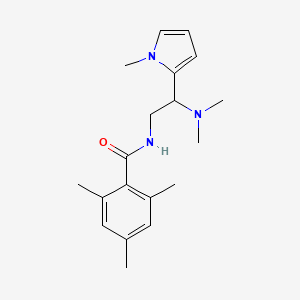

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)
![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)
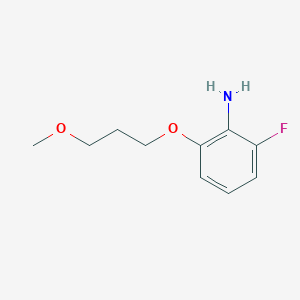
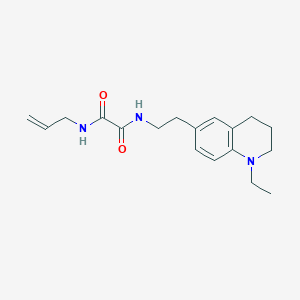
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)

